6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . A series of these derivatives were synthesized and evaluated for their antiproliferative activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity. For instance, it has been found that this compound can induce apoptosis in cancer cells, possibly through the mitochondrial pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using thermal analysis, while its solubility can be assessed using solubility tests .Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
This compound has been investigated for its antiproliferative properties against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Notably, compound 43 exhibited potent antiproliferative activity with good selectivity between cancer and normal cells. Its IC50 values were 0.85 μM against MGC-803 (a gastric cancer cell line) and 56.17 μM against GES-1 (a normal gastric epithelial cell line). Mechanistic studies suggested that compound 43 induced apoptosis in MGC-803 cells via the mitochondrial pathway, affecting mitochondrial membrane potential and regulating key apoptotic proteins.
Inhibition of GCN2 Kinase
Triazolo[4,5-d]pyrimidine derivatives have also been explored as inhibitors of GCN2 kinase. Although specific data for this compound are not readily available, related derivatives may exhibit inhibitory effects on GCN2, a key regulator of cellular stress responses .
Future Directions
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBAWGUFDQIDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.